(4-Bromo-2-methylbut-1-en-1-yl)benzene
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Overview
Description
(4-Bromo-2-methylbut-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13Br. It is characterized by a benzene ring substituted with a 4-bromo-2-methylbut-1-en-1-yl group. This compound is used primarily in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylbut-1-en-1-yl)benzene typically involves the bromination of 2-methylbut-1-en-1-ylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine acts as the electrophile. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the formation of the bromonium ion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methylbut-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH), amines (NH), or alkoxides (RO).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alkane by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alkylbenzenes.
Scientific Research Applications
(4-Bromo-2-methylbut-1-en-1-yl)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the synthesis of polymers and other advanced materials.
Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action for (4-Bromo-2-methylbut-1-en-1-yl)benzene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the bromine atom can be replaced by other nucleophiles, leading to the formation of various substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(3-methylbut-2-en-1-yloxy)benzene: Similar structure but with an ether linkage.
4-Bromo-1-butene: A simpler structure with a bromine atom on a butene chain.
4-Bromo-1-methoxy-2-(3-methylbut-2-en-1-yl)benzene: Similar structure with a methoxy group.
Properties
Molecular Formula |
C11H13Br |
---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
[(E)-4-bromo-2-methylbut-1-enyl]benzene |
InChI |
InChI=1S/C11H13Br/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/b10-9+ |
InChI Key |
BYHLVPZVBNGUTL-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CCBr |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CCBr |
Origin of Product |
United States |
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